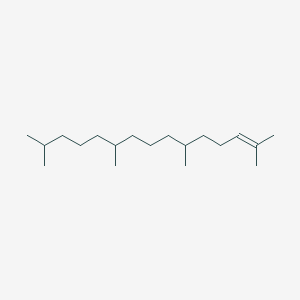
Phyt-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phyt-2-ene is an isoprenoid hydrocarbon with the molecular formula C20H40. It is a naturally occurring compound found in various biological systems, including plants and animals. This compound is part of the larger family of phytol derivatives and is known for its role in the biosynthesis of other important biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: Phyt-2-ene can be synthesized through the reductive desulfurization of E-phyt-2-ene-1-thiol. This process involves reacting E-phyt-2-ene-1-thiol with hydrogen sulfide in an aqueous solution at 50°C. The reaction mixture is then extracted with dichloromethane and chromatographed on a silica gel column to separate the alkenes from the organic sulfur compounds .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. The process includes distillation and chromatographic techniques to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: Phyt-2-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phyt-2-en-1-ol and other oxygenated derivatives.
Reduction: The compound can be reduced to form phytane, a saturated hydrocarbon.
Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically use chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Phyt-2-en-1-ol, phyt-2-en-1-one.
Reduction: Phytane.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Phyt-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various isoprenoid compounds.
Biology: Studied for its role in the biosynthesis of chlorophyll and other essential biomolecules.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of phyt-2-ene involves its interaction with various molecular targets and pathways. In biological systems, this compound is involved in the biosynthesis of chlorophyll and other isoprenoid compounds. It acts as a precursor molecule, undergoing enzymatic transformations to form more complex biomolecules. The pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway.
類似化合物との比較
Phyt-2-ene is similar to other isoprenoid hydrocarbons such as phytane, phyt-1-ene, and neophytadiene. it is unique in its specific structure and reactivity:
Phytane: A saturated hydrocarbon derived from the reduction of this compound.
Phyt-1-ene: An isomer of this compound with a different position of the double bond.
Neophytadiene: A related isoprenoid with a different arrangement of double bonds.
This compound stands out due to its specific role in the biosynthesis of chlorophyll and its unique chemical reactivity.
特性
CAS番号 |
2140-83-2 |
|---|---|
分子式 |
C19H38 |
分子量 |
266.5 g/mol |
IUPAC名 |
2,6,10,14-tetramethylpentadec-2-ene |
InChI |
InChI=1S/C19H38/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h10,17-19H,7-9,11-15H2,1-6H3 |
InChIキー |
YJDOTLRMRJYGGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


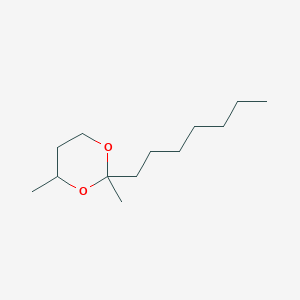

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
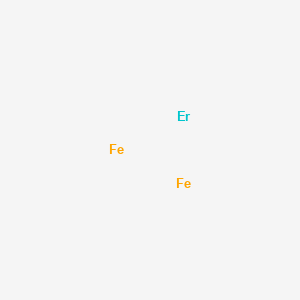
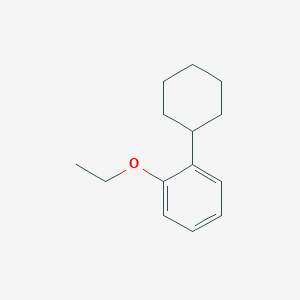
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

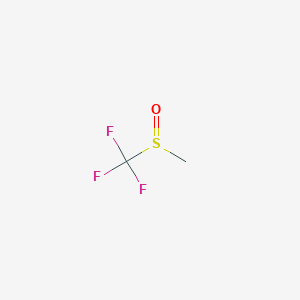
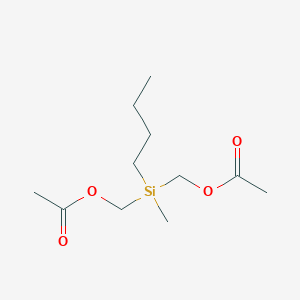
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)

![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
